molecular formula C13H17N3O3S B3747393 N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B3747393
M. Wt: 295.36 g/mol
InChI Key: WXNRUVBKGABZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as EPPS, is a sulfonamide compound that has been widely used in scientific research. EPPS is a water-soluble compound that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed that N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide works by binding to metal ions and stabilizing proteins and enzymes. N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a high affinity for copper ions, which suggests that it may play a role in copper homeostasis.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can protect cells from oxidative stress and apoptosis. N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to act as a buffer over a wide pH range. Additionally, N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is water-soluble, which makes it easy to use in biological experiments. However, one limitation of using N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is its potential to interfere with certain biochemical assays. For example, N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to interfere with the Bradford protein assay, which measures protein concentration.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One area of research is the development of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide derivatives with improved properties, such as increased metal ion binding affinity or decreased interference with biochemical assays. Another area of research is the investigation of the role of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in copper homeostasis and its potential therapeutic applications in copper-related diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its effects on cellular and physiological processes.

Scientific Research Applications

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications. One of the most common applications of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is as a buffer in biological experiments. N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have a pH range of 7.6-9.0, which makes it a suitable buffer for many biological experiments. N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been used as a chelating agent for metal ions, as well as a stabilizer for proteins and enzymes.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-19-12-8-6-5-7-11(12)15-20(17,18)13-9-16(3)14-10(13)2/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRUVBKGABZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.